molecular formula C13H11F2NOS B4609920 N-(2,5-difluorophenyl)-5-ethyl-3-thiophenecarboxamide

N-(2,5-difluorophenyl)-5-ethyl-3-thiophenecarboxamide

Cat. No.: B4609920
M. Wt: 267.30 g/mol
InChI Key: NEYWUQXUIXULKC-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-5-ethyl-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C13H11F2NOS and its molecular weight is 267.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.05294147 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipathogenic Activity

The synthesis and characterization of thiourea derivatives, including those related to thiophene carboxamides, have been explored for their antipathogenic activity. These compounds show significant potential against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for biofilm formation, indicating potential applications in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Catalysis and Material Science

Yttrium alkyl complexes with benzamidinate ligands, incorporating carboxamide groups, have been synthesized and shown to effectively polymerize ethene to polyethene, suggesting applications in catalysis and polymer science (Bambirra et al., 2003).

Anticonvulsant Activity

New bishydrazones derived from thiophene, including 3,4-dipropyloxythiophene dicarbohydrazides, have shown promising anticonvulsant activity. This research area explores the potential of thiophene derivatives in developing treatments for epilepsy, indicating the versatility of thiophene-based compounds in medicinal chemistry (Kulandasamy, Adhikari, & Stables, 2009).

Organic Electronics

The development of high surface area conjugated microporous polymers based on thiophene derivatives for applications in organic electronics and optoelectronics highlights the potential of thiophene-based materials in advanced technology sectors. These materials demonstrate significant microporosity and surface area, suggesting their utility in electronics (Jiang et al., 2010).

Synthesis and Characterization

The synthesis and characterization of functionalized thiophene-based pyrazole amides underline the importance of thiophene derivatives in creating compounds with potential nonlinear optical properties and applications in computational and materials chemistry (Kanwal et al., 2022).

Properties

IUPAC Name

N-(2,5-difluorophenyl)-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NOS/c1-2-10-5-8(7-18-10)13(17)16-12-6-9(14)3-4-11(12)15/h3-7H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYWUQXUIXULKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-difluorophenyl)-5-ethyl-3-thiophenecarboxamide
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N-(2,5-difluorophenyl)-5-ethyl-3-thiophenecarboxamide
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N-(2,5-difluorophenyl)-5-ethyl-3-thiophenecarboxamide
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N-(2,5-difluorophenyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 5
N-(2,5-difluorophenyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 6
N-(2,5-difluorophenyl)-5-ethyl-3-thiophenecarboxamide

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